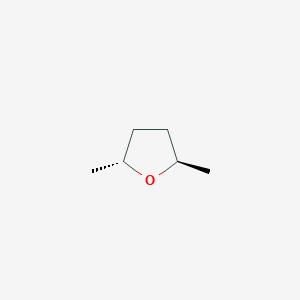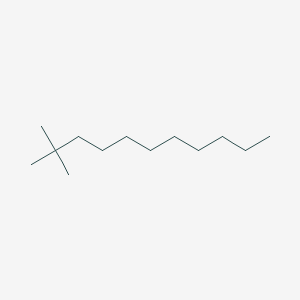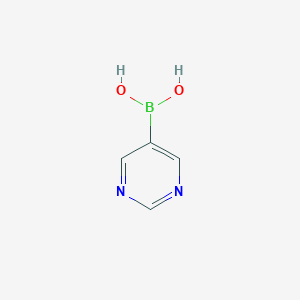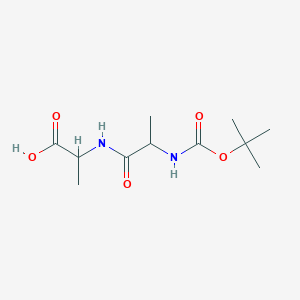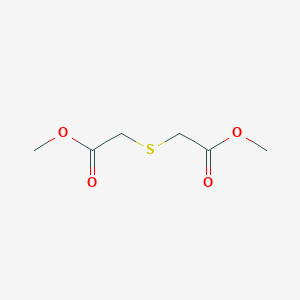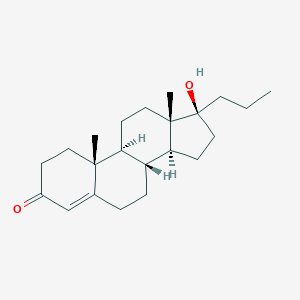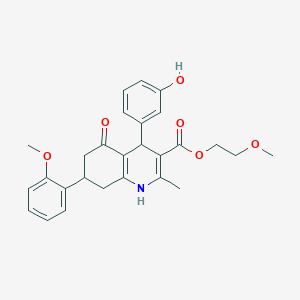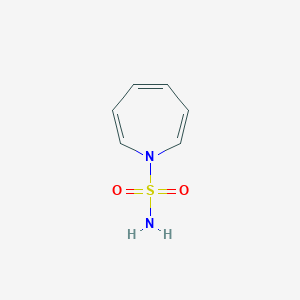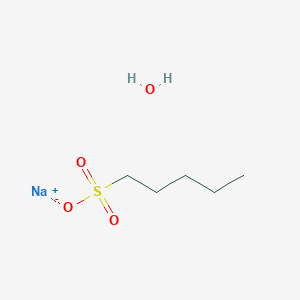
2-Methylenetetrahydrofuran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylenetetrahydrofuran is a chemical compound that features a tetrahydrofuran ring attached to a methyl group. This compound is of significant interest due to its versatile applications in various fields, including pharmaceuticals, agriculture, and materials science. The tetrahydrofuran ring is a five-membered ring containing four carbon atoms and one oxygen atom, which imparts unique chemical properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
2-Methylenetetrahydrofuran can be synthesized through several methods. One common approach involves the alkylation of a nucleophilic center with a tetrahydrofuranylmethyl halide or sulfonate . This method, while effective, can be less convenient due to the multistep synthesis required for these chiral reagents.
Another method involves the esterification of tetrahydrofurfuryl alcohol with methacrylic acid or the transesterification of methyl methacrylate with tetrahydrofurfuryl alcohol . These reactions typically require acid catalysts and are conducted under controlled temperature conditions to ensure high yields.
Industrial Production Methods
Industrial production of tetrahydrofuranylmethyl often involves large-scale esterification processes. For instance, the esterification of methacrylic acid with tetrahydrofurfuryl alcohol is a widely used method. This process is typically carried out in the presence of acid catalysts and under specific temperature and pressure conditions to optimize yield and purity .
化学反応の分析
Types of Reactions
2-Methylenetetrahydrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tetrahydrofuranyl ketones or aldehydes.
Reduction: Reduction reactions can convert tetrahydrofuranylmethyl derivatives into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the tetrahydrofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydride for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield tetrahydrofuranyl ketones, while reduction can produce tetrahydrofurfuryl alcohol .
科学的研究の応用
2-Methylenetetrahydrofuran has a wide range of applications in scientific research:
作用機序
The mechanism of action of tetrahydrofuranylmethyl compounds involves their interaction with specific molecular targets. For instance, in biological systems, these compounds can undergo metabolic transformations, leading to the formation of active metabolites that interact with cellular pathways . The hydroxylation of the tetrahydrofuranylmethyl group at various positions can produce metabolites that act as nicotinic agonists or inhibitors of inducible nitric oxide synthase .
類似化合物との比較
2-Methylenetetrahydrofuran can be compared with other similar compounds, such as:
Tetrahydrofuran (THF): A cyclic ether with similar structural features but different applications, primarily as a solvent.
Tetrahydrofurfuryl methacrylate (THFMA): A derivative used in the production of polymers and coatings.
Dinotefuran: A neonicotinoid insecticide with a tetrahydrofuranylmethyl substituent, highlighting its use in agriculture.
The uniqueness of tetrahydrofuranylmethyl lies in its versatile chemical reactivity and wide range of applications across different fields.
特性
CAS番号 |
18137-88-7 |
|---|---|
分子式 |
C5H8O |
分子量 |
84.12 g/mol |
IUPAC名 |
2-methylideneoxolane |
InChI |
InChI=1S/C5H8O/c1-5-3-2-4-6-5/h1-4H2 |
InChIキー |
GCQZRSVHYPEACN-UHFFFAOYSA-N |
SMILES |
C=C1CCCO1 |
正規SMILES |
C=C1CCCO1 |
同義語 |
Tetrahydro-2-methylene Furan; Tetrahydro-2-methylenefuran; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


